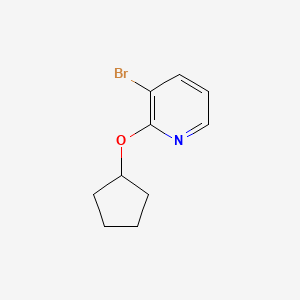

3-Bromo-2-(cyclopentyloxy)pyridine

Vue d'ensemble

Description

3-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO. It is mainly used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound has been studied in several papers. For instance, a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules was carried out using both DFT and HF methods . The molecular structures of the title compound have been optimized . In addition, a Suzuki cross-coupling reaction was performed to synthesize 2-pyridone compounds .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions of this compound have been studied in several papers. For instance, the reaction of 5-bromopyridine under certain conditions resulted in the formation of 2-pyridone . In addition, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies. The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory . The molecular weight of the compound is 242.11 g/mol.Applications De Recherche Scientifique

Synthesis of New Polyheterocyclic Compounds

3-Bromo-2-(cyclopentyloxy)pyridine derivatives have been utilized in the synthesis of new polyheterocyclic compounds. These derivatives serve as precursors for constructing various polyheterocyclic ring systems, which are significant in the field of organic and medicinal chemistry due to their potential biological properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial Activity

Derivatives of this compound have been explored for their antibacterial activity. The synthesis of novel pyridine-based derivatives and their evaluation against various bacterial strains demonstrate the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Application in Total Synthesis of Natural Alkaloids

These compounds are also pivotal in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. The selective and sequential palladium-mediated functionalization of these derivatives aids in the construction of complex natural products, highlighting their significance in synthetic organic chemistry (Baeza et al., 2010).

Copper-Mediated Aerobic Oxidative Synthesis

Another notable application is in copper-mediated aerobic oxidative synthesis processes. This approach facilitates the synthesis of imidazo[1,2-a]pyridines, showcasing the utility of these derivatives in organic synthesis under mild conditions (Zhou et al., 2016).

Synthesis of Heterocyclic Compounds

They are also used in the synthesis of various heterocyclic compounds like thieno[2,3-b]pyridines. These synthetic methodologies are significant for constructing complex molecules with potential applications in drug discovery and development (Kobayashi et al., 2009).

Quantum Mechanical Investigations and Biological Activities

This compound derivatives have been subjected to quantum mechanical investigations to understand their potential as chiral dopants for liquid crystals and to assess their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromo-2-(cyclopentyloxy)pyridine is a complex organic compound that has been studied for its potential applications in various chemical reactions . It’s important to note that the targets can vary depending on the specific context of use, such as the type of cells or organisms involved, and the environmental conditions.

Mode of Action

It’s known that bromopyridines can participate in various chemical reactions, such as suzuki-miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that this compound could potentially interact with its targets through similar mechanisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical substances . .

Analyse Biochimique

Biochemical Properties

3-Bromo-2-(cyclopentyloxy)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities and the nature of the chemical bonds formed .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular energy production and utilization. Additionally, this compound can affect cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Propriétés

IUPAC Name |

3-bromo-2-cyclopentyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRZUVKOBQJBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716541 | |

| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422557-08-2 | |

| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

amine hydrochloride](/img/structure/B1373761.png)

![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)

![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)

![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)

![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)